Physicochemical Profile: Direct Comparison with the Reference CRAC Inhibitor BTP2 (YM-58483)
The target compound exhibits a substantially different physicochemical profile compared to the best-characterized 1,2,3-thiadiazole-5-carboxamide analog, BTP2. Computed XLogP3 for the target is 1.8 versus approximately 4.5 for BTP2, a difference of ~2.7 log units. Molecular weight is 263.27 g/mol (target) versus approximately 447.37 g/mol (BTP2), a reduction of 184.1 g/mol (41%). Hydrogen bond acceptor count is 6 for the target versus 11 for BTP2 [1]. These differences place the two compounds in different oral drug-likeness chemical space according to Lipinski and Veber rule criteria, with the target compound showing a more favorable profile for CNS penetration potential (lower MW, lower logP) but potentially reduced CRAC channel binding affinity due to loss of key hydrophobic contacts exploited by BTP2 [2].
| Evidence Dimension | Physicochemical property set (MW, XLogP3, HBA count) |
|---|---|
| Target Compound Data | MW = 263.27 g/mol; XLogP3 = 1.8; HBA = 6; HBD = 1; Rotatable bonds = 2 |
| Comparator Or Baseline | BTP2 (YM-58483, CAS 223499-30-7): MW ≈ 447.37 g/mol; XLogP3 ≈ 4.5; HBA = 11; HBD = 1; Rotatable bonds = 7 |
| Quantified Difference | ΔMW = -184.1 g/mol (-41%); ΔXLogP3 ≈ -2.7 log units; ΔHBA = -5 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18). Not experimentally measured. |
Why This Matters
Procurement for in vitro assays requires awareness that the target compound's 2.7-unit lower logP will produce significantly different non-specific binding, aqueous solubility, and membrane partitioning behavior compared to BTP2, directly affecting assay conditions and data interpretability.
- [1] PubChem Compound Summaries: CID 7293440 (N-(1,3-benzodioxol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) and CID 9820403 (BTP2/YM-58483). Computed descriptors: Molecular Weight, XLogP3-AA, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Ishikawa J, Ohga K, Yoshino T, et al. A pyrazole derivative potently inhibits lymphocyte Ca²⁺ influx and cytokine production by facilitating transient receptor potential melastatin 4 channel activity. Molecular Pharmacology. 2007;72(3):624-633. (Establishes BTP2 mechanism and potency baseline for class comparison.) View Source
